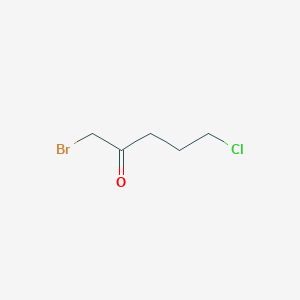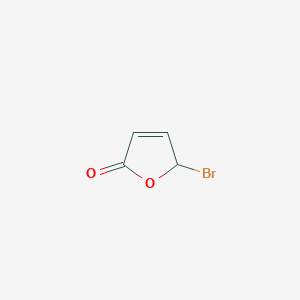![molecular formula C10H8O2S B1281232 2-(Benzo[b]thiophen-2-yl)essigsäure CAS No. 75894-07-4](/img/structure/B1281232.png)
2-(Benzo[b]thiophen-2-yl)essigsäure
Übersicht
Beschreibung
2-(Benzo[b]thiophen-2-yl)acetic acid is an organic compound characterized by the presence of a benzothiophene ring and an acetic acid moiety. The compound’s molecular formula is C10H8O2S, and it has a molecular weight of 192.23 g/mol . This compound is known for its white crystalline solid appearance and its solubility in organic solvents such as chloroform, ethanol, and dichloromethane .
Wissenschaftliche Forschungsanwendungen
2-(Benzo[b]thiophen-2-yl)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that the compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
The pharmacokinetic properties of 2-(Benzo[b]thiophen-2-yl)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by various Log Po/w values, suggests it has good membrane permeability . These properties may impact the compound’s bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid can be achieved through various methods. One common approach involves the Grignard reaction, where a thiophene derivative is reacted with a suitable Grignard reagent to form the desired product . Another method involves the electrophilic cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of 2-(Benzo[b]thiophen-2-yl)acetic acid typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzo[b]thiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted benzothiophene derivatives .
Vergleich Mit ähnlichen Verbindungen
- Benzo[b]thiophene-2-boronic acid
- 2-(Thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to similar compounds, 2-(Benzo[b]thiophen-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. For example, its ability to inhibit CYP1A2 is not commonly observed in other benzothiophene derivatives . Additionally, its solubility and reactivity profile make it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWNQLNUJBOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509336 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-07-4 | |
| Record name | (1-Benzothiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)





![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)





